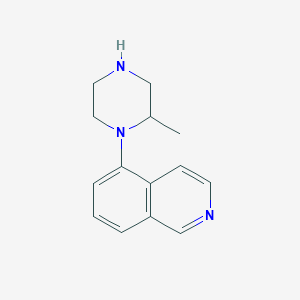

5-(2-Methylpiperazin-1-yl)isoquinoline

Description

Properties

IUPAC Name |

5-(2-methylpiperazin-1-yl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-11-9-16-7-8-17(11)14-4-2-3-12-10-15-6-5-13(12)14/h2-6,10-11,16H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNZUHNXMWLNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Substitution on Isoquinoline Derivatives

- Starting Material : Isoquinoline derivatives with a good leaving group at the 5-position (e.g., 5-chloroisoquinoline or 5-isoquinolinesulfonyl derivatives).

- Nucleophile : 2-Methylpiperazine.

- Reaction Conditions : The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF), dichloromethane, or acetonitrile. Triethylamine or another mild base is often added to scavenge the acid formed during substitution.

- Temperature and Time : Heating to moderate temperatures (40–80 °C) for several hours (2–6 h) ensures complete substitution.

- Workup and Purification : After reaction completion, the mixture is poured into water and extracted with an organic solvent (e.g., dichloromethane). The crude product is dried and purified by recrystallization or chromatography to obtain high-purity 5-(2-Methylpiperazin-1-yl)isoquinoline.

Stepwise Synthesis via Intermediate Amides or Sulfonyl Derivatives

- Some synthetic routes involve preparing intermediate compounds such as isoquinoline-5-sulfonyl chlorides, which are then reacted with 2-methylpiperazine to form sulfonamide linkages.

- These methods allow fine-tuning of the substitution pattern and can improve yields and selectivity.

- Reaction conditions include the use of organic solvents (e.g., dichloromethane), bases (e.g., triethylamine), and controlled temperatures to avoid side reactions.

Synthesis of 2-Methylpiperazine Derivatives as Key Reagents

- The preparation of the 2-methylpiperazinyl moiety itself can be achieved via the synthesis of di(4-methylpiperazin-1-yl) methanone, which serves as a building block in further reactions.

- A patented method involves reacting 1-chloroformyl-4-methylpiperazine hydrochloride with N-methylpiperazine in the presence of triethylamine in solvents like tetrahydrofuran or dichloromethane.

- The reaction proceeds at room temperature to moderate heating for 2–6 hours, followed by aqueous workup, organic extraction, drying, and recrystallization to yield high-purity intermediates with yields over 90% and purity above 94%.

Comparative Data on Reaction Conditions and Yields

| Step/Method | Solvent(s) | Base/Additive | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Nucleophilic substitution on 5-chloroisoquinoline | THF, DCM, Acetonitrile | Triethylamine | 40–80 | 2–6 | 70–85 | >90 | Moderate heating, efficient substitution |

| Reaction with isoquinoline-5-sulfonyl chloride | DCM | Triethylamine | RT–50 | 3–5 | 75–88 | >90 | Sulfonamide formation, mild conditions |

| Synthesis of di(4-methylpiperazin-1-yl) methanone intermediate | THF, DCM | Triethylamine | RT–40 | 3 | >90 | >94 | Patented method, environmentally friendly |

Research Findings and Optimization Notes

- The presence of triethylamine is critical to neutralize hydrochloric acid formed during substitution and to drive the reaction toward completion.

- Solvent choice influences reaction rate and yield; dichloromethane and tetrahydrofuran are preferred for their solvation properties and ease of removal.

- Mild heating accelerates nucleophilic substitution without causing decomposition or side reactions.

- The purity of the final compound is enhanced by recrystallization and chromatographic purification, which are essential for pharmaceutical or biochemical applications.

- The synthetic routes have been optimized to avoid hazardous reagents such as phosgene and strong bases, improving safety and environmental profiles.

- Industrial scale-up involves continuous flow reactors and advanced purification to maintain consistency and high yield.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Methylpiperazin-1-yl)isoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Pharmacological Applications

5-(2-Methylpiperazin-1-yl)isoquinoline exhibits a range of pharmacological activities, primarily attributed to its isoquinoline and piperazine moieties. Research has indicated that compounds with similar structures can demonstrate significant biological effects, including:

- Anticancer Activity : Isoquinoline derivatives have been extensively studied for their potential as anticancer agents. They have shown efficacy against various cancer cell lines, including breast and colon cancer, by inducing apoptosis and inhibiting tumor growth through multiple mechanisms such as tyrosine kinase inhibition and tubulin polymerization disruption .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens. Isoquinoline derivatives are known to exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

- Neurological Effects : The piperazine component suggests potential interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders. Isoquinoline derivatives have been linked to antipsychotic and antidepressant effects .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various isoquinoline derivatives, including this compound. The results indicated that compounds with this structure exhibited significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. Molecular docking studies suggested that these compounds interact with specific proteins involved in cell proliferation and survival pathways .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial activity of isoquinoline derivatives against resistant bacterial strains. The study found that this compound showed promising results in inhibiting bacterial growth, suggesting its potential use as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism by which 5-(2-Methylpiperazin-1-yl)isoquinoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

Key structural variations among isoquinoline derivatives include:

- Linker groups: Fasudil (5-(1,4-diazepan-1-ylsulfonyl)isoquinoline) and its fluorinated derivative (S)-4-fluoro analog incorporate a sulfonyl group bridging the isoquinoline and diazepane/piperazine rings, whereas 5-(2-Methylpiperazin-1-yl)isoquinoline lacks this sulfonyl moiety .

- Ring size and substitution : The target compound uses a six-membered piperazine ring with a methyl group at the 2-position, contrasting with Fasudil’s seven-membered diazepane ring .

Table 1: Structural Comparison of Isoquinoline Derivatives

| Compound | Substituent at 5-position | Molecular Weight | Key Features |

|---|---|---|---|

| This compound | 2-Methylpiperazine | 243.3 g/mol* | No sulfonyl linker |

| Fasudil | 1,4-Diazepan-1-ylsulfonyl | 291.35 g/mol | Sulfonyl linker, diazepane ring |

| (S)-4-Fluoro Fasudil derivative | 1,4-Diazepan-1-ylsulfonyl, 4-fluoro | 309.36 g/mol | Fluorine substitution, diazepane |

| 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | 4-Methylpiperazine (pyridine core) | 178.25 g/mol | Pyridine core, 4-methylpiperazine |

*Calculated based on formula C₁₄H₁₇N₃.

Research Implications and Limitations

- Discontinued Status : Despite discontinuation (), the compound’s structural analogs remain pharmacologically relevant. For example, Fasudil is used in cerebrovascular disease, and fluorinated derivatives show enhanced potency .

- Unresolved Questions : The exact impact of removing the sulfonyl linker on ROCK inhibition efficacy requires further study. Comparative in vitro assays with Fasudil and methylpiperazine analogs are needed.

Biological Activity

5-(2-Methylpiperazin-1-yl)isoquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an isoquinoline core structure, which is known for its pharmacological properties. The presence of the piperazine ring is significant for enhancing the compound's bioavailability and efficacy. The chemical formula is , and it has a molecular weight of 216.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : It has been shown to inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the purine biosynthesis pathway, making it a candidate for anti-tubercular therapy against Mycobacterium tuberculosis .

- Receptor Modulation : The compound may also interact with various receptors, including opioid receptors, which are crucial in pain modulation and other physiological responses .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the isoquinoline and piperazine moieties can significantly affect the biological activity of the compound. For example:

- Piperazine Modifications : Variations in the piperazine ring can enhance selectivity and potency against specific targets. Analogues with different substituents on the piperazine ring have shown improved activity against M. tuberculosis IMPDH .

- Isoquinoline Variants : The isoquinoline structure is critical for maintaining biological activity; alterations to this core can lead to decreased efficacy or increased toxicity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogues:

| Compound | Target | IC50 Value (µM) | Comments |

|---|---|---|---|

| This compound | IMPDH (M. tuberculosis) | 0.25 | Effective against wild-type strains |

| Analog A | IMPDH (M. tuberculosis) | 0.10 | Improved potency in resistant strains |

| Analog B | Opioid Receptors | 0.15 | Potential analgesic properties |

Case Studies

Several studies have investigated the efficacy of this compound:

- Anti-Tubercular Activity : In a study by Magnet et al., various analogues were synthesized and tested for their ability to inhibit IMPDH in M. tuberculosis. The results indicated that compounds containing both piperazine and isoquinoline rings were essential for achieving significant anti-tubercular activity .

- Opioid Receptor Antagonism : Research has also focused on the compound's potential as a κ-opioid receptor antagonist, which could provide therapeutic benefits in pain management without the addictive properties associated with traditional opioids .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound have revealed favorable absorption and distribution characteristics, making it a promising candidate for further development in various therapeutic areas .

Q & A

Q. What are the standard synthetic routes for 5-(2-Methylpiperazin-1-yl)isoquinoline, and how can purity be validated?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions between isoquinoline derivatives and substituted piperazines. For example, alkylation of 5-amino-isoquinoline with 2-methylpiperazine in the presence of a coupling agent (e.g., EDC/HOBt) under inert conditions yields the target compound. Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity validation requires:

- 1H/13C NMR : Confirm absence of unreacted precursors and byproducts.

- HRMS : Verify molecular ion peak matching the theoretical mass (±2 ppm).

- Melting Point Analysis : Compare with literature values (e.g., analogues in show m.p. 61.2–106.3°C).

Example yields range from 46–90% depending on reaction optimization .

Q. How can researchers design initial experiments to assess the compound’s stability under varying storage conditions?

- Methodological Answer : Use accelerated stability studies with factorial design (e.g., 2^3 design) to test variables: temperature (4°C, 25°C), humidity (30%, 60%), and light exposure. Analyze degradation via:

- HPLC-UV : Monitor peak area reduction of the parent compound.

- LC-MS : Identify degradation products.

Stability criteria: ≥95% purity retention after 30 days. Statistical tools like ANOVA determine significant factors (e.g., humidity may dominate degradation, as seen in hygroscopic analogues in ) .

Advanced Research Questions

Q. How can computational modeling predict reactivity or optimize synthetic pathways for this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to:

- Identify Transition States : Locate energy barriers in key steps (e.g., piperazine-isoquinoline coupling).

- Screen Solvents : Use COSMO-RS simulations to predict solvation effects on yield.

Pair computational results with experimental validation via robotic high-throughput screening (HTS) under varied conditions (e.g., solvent, catalyst). ICReDD’s integrated approach () reduced optimization time by 40–60% in similar heterocyclic systems .

Q. What statistical methods resolve contradictions in bioactivity data across assays (e.g., enzyme inhibition vs. cellular efficacy)?

- Methodological Answer :

- Meta-Analysis : Pool data from ≥3 independent assays (e.g., IC50 values) and apply random-effects models to account for inter-study variability.

- Multivariate Regression : Identify confounding variables (e.g., assay pH, cell line variability).

For example, if cellular efficacy is lower than enzyme inhibition, assess membrane permeability via PAMPA or Caco-2 models. Adjust structural motifs (e.g., logP optimization) guided by QSAR models .

Q. How to scale-up synthesis while maintaining reaction efficiency and product consistency?

- Methodological Answer : Use reactor design principles ():

- Continuous Flow Systems : Enhance heat/mass transfer for exothermic steps (e.g., piperazine coupling).

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress.

- DoE for Critical Parameters : Optimize residence time, temperature, and catalyst loading. Pilot-scale trials (1–5 kg batches) should achieve ≥80% yield parity with lab-scale (e.g., ’s 46–90% lab yields) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.